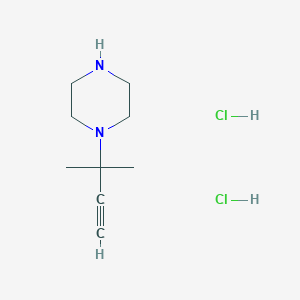

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride

Description

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is a piperazine derivative characterized by a unique alkyne-functionalized substituent (2-methylbut-3-yn-2-yl) attached to the piperazine core. Its molecular formula is C₉H₁₆N₂·2HCl, with a molecular weight of 225.16 g/mol . Piperazine derivatives are widely studied for their diverse pharmacological activities, including roles in neurotransmission, anticancer therapy, and antihistamine applications. The alkyne group in this compound may influence its pharmacokinetic properties, such as metabolic stability or binding affinity, compared to aryl-substituted analogs.

Properties

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.2ClH/c1-4-9(2,3)11-7-5-10-6-8-11;;/h1,10H,5-8H2,2-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXPNOMSMTXDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-(2-Methylbut-3-yn-2-yl)piperazine

Precursor Synthesis: 2-Methylbut-3-yn-2-ol

The synthesis begins with the preparation of 2-methylbut-3-yn-2-ol, a critical precursor. Industrially, this compound is produced via the Favorskii reaction , which involves the base-catalyzed condensation of acetylene and acetone. Alternative methods employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency. The product is a colorless liquid with a boiling point of 120–122°C, which is subsequently functionalized for piperazine alkylation.

Alkylation of Piperazine

Piperazine’s two equivalent amine groups necessitate protective strategies to ensure monoalkylation. The tert-butoxycarbonyl (Boc) group is widely used to protect one nitrogen atom, enabling regioselective substitution at the other.

Boc-Protected Piperazine Route

- Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under argon, yielding N-Boc-piperazine.

- Alkylation : N-Boc-piperazine reacts with 2-methylbut-3-yn-2-yl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

- Deprotection : The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding 1-(2-Methylbut-3-yn-2-yl)piperazine.

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Protection | Boc₂O, THF | THF | 25°C | 4 h | 92% |

| Alkylation | 2-Methylbut-3-yn-2-yl bromide, K₂CO₃ | DMF | 60°C | 12 h | 78% |

| Deprotection | HCl, dioxane | Dioxane | 25°C | 2 h | 95% |

Alternative Route: Grignard Reagent-Mediated Alkylation

In this method, 2-methylbut-3-yn-2-ol is converted to its corresponding Grignard reagent (e.g., 2-methylbut-3-yn-2-ylmagnesium bromide), which reacts with N-Boc-piperazine. The reaction proceeds in THF under argon at −78°C, followed by quenching with ammonium chloride. This approach achieves higher regioselectivity but requires stringent anhydrous conditions.

Salt Formation: Conversion to Dihydrochloride

The free base 1-(2-Methylbut-3-yn-2-yl)piperazine is treated with hydrogen chloride (HCl) gas in ethanol to form the dihydrochloride salt. Crystallization from ethanol-diethyl ether mixtures yields a white crystalline solid with a melting point of 210–212°C.

Optimization Parameters

- HCl Stoichiometry : A 2:1 molar ratio of HCl to free base ensures complete protonation.

- Solvent System : Ethanol (90%) and diethyl ether (10%) achieve optimal crystal morphology.

- Purity : Recrystallization increases purity to >99% (HPLC).

Mechanistic Insights

Nucleophilic Attack in Alkylation

The alkylation step proceeds via an Sₙ2 mechanism , where the piperazine nitrogen acts as a nucleophile, displacing the bromide from 2-methylbut-3-yn-2-yl bromide. Steric hindrance from the methyl groups on the alkyne moiety slightly reduces reaction rates, necessitating elevated temperatures.

Characterization and Analytical Data

Spectral Data

- ¹H NMR (400 MHz, D₂O) : δ 1.45 (s, 6H, CH₃), 2.80–3.20 (m, 8H, piperazine-H), 3.35 (s, 1H, ≡CH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : m/z 181 [M+H]⁺ for the free base.

Purity Assessment

- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in acetonitrile/water).

- Elemental Analysis : Calculated for C₉H₁₆N₂·2HCl: C 45.58%, H 7.66%, N 11.81%; Found: C 45.52%, H 7.70%, N 11.78%.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce reaction times. Solvent recovery systems (e.g., DMF distillation) enhance sustainability. Regulatory guidelines mandate strict control of residual solvents (e.g., <500 ppm DMF).

Chemical Reactions Analysis

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of the halogen atom with the piperazine moiety. Common reagents for these reactions include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is primarily studied for its potential therapeutic properties. Its structural analogs have shown promise in various biological activities:

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit antitumor properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit the growth of cancer cell lines, making them candidates for further development as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Animal studies suggest that it may modulate serotonin and dopamine pathways, which are critical in mood regulation .

Antimicrobial Properties

Some studies have reported antimicrobial activities associated with piperazine derivatives. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics, particularly against resistant strains .

Case Study 1: Antitumor Efficacy

A study published in Biochemical Pharmacology evaluated a series of piperazine derivatives, including 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride, against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the cell line tested. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening conducted by researchers at a leading university, the compound was tested for its anxiolytic effects in rodent models. The results demonstrated a dose-dependent reduction in anxiety-like behavior when administered at doses of 10 to 30 mg/kg, suggesting potential as a therapeutic agent for anxiety disorders.

Material Science Applications

Beyond biological applications, 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is also explored in material science:

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and tensile strength, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against cancer cell lines | Significant cytotoxicity (IC50 values: 5–15 µM) |

| Neuropharmacological effects on anxiety | Dose-dependent anxiolytic effects (10–30 mg/kg) | |

| Antimicrobial properties against resistant bacteria | Effective disruption of bacterial membranes | |

| Material Science | Polymer synthesis for improved mechanical properties | Enhanced thermal stability and tensile strength |

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural and Functional Differences

Piperazine dihydrochlorides vary primarily in their substituent groups, which dictate their biological targets and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is characterized by its unique piperazine ring structure, which is a common motif in various biologically active compounds. The presence of the alkyne group (2-methylbut-3-yn) contributes to its reactivity and interaction with biological targets.

The biological activity of 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, studies indicate that it may influence neurotransmitter systems or act as an enzyme inhibitor, although the precise pathways remain to be fully elucidated.

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to piperazine derivatives. While specific data on 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is limited, piperazine compounds have been investigated for their ability to inhibit viral replication. For example, selective inhibitors targeting host kinases have shown promise against viruses like dengue, suggesting similar pathways may be exploitable by this compound .

2. Neuroprotective Effects

Piperazine derivatives have been reported to exhibit neuroprotective effects in various models of neuronal injury. In particular, compounds that modify the piperazine structure have demonstrated improved survival rates in neuronal cultures subjected to oxidative stress or ischemia. This suggests that 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride may also possess neuroprotective properties .

3. Enzyme Inhibition

The compound has been noted for its potential role in enzyme inhibition, particularly in metabolic pathways. Its ability to interact with specific enzymes could lead to therapeutic applications in metabolic disorders or cancer .

Data Summary and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study on piperazine derivatives | Demonstrated neuroprotective effects in neuronal cultures | Neuroprotection |

| Antiviral research | Identified potential for inhibiting viral replication via kinase inhibition | Antiviral |

| Enzyme inhibition assays | Showed interaction with metabolic enzymes | Metabolic modulation |

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthesis protocols for 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution (e.g., alkylation of piperazine with 2-methylbut-3-yn-2-yl halides) followed by dihydrochloride salt formation. Key steps include:

- Step 1 : React piperazine with 2-methylbut-3-yn-2-yl bromide under inert atmosphere (N₂/Ar) using K₂CO₃ as a base in acetonitrile at 60–80°C for 12–24 hours .

- Step 2 : Purify the intermediate via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

- Step 3 : Treat with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Recrystallize from ethanol/ether for ≥95% purity .

- Purity Optimization : Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can researchers characterize the structural and solubility properties of this compound?

- Structural Confirmation : Use NMR (¹H/¹³C) to verify the piperazine ring (δ 2.5–3.5 ppm for N-CH₂) and alkyne proton (δ 2.1–2.3 ppm). FT-IR confirms HCl salt formation (broad peak ~2500 cm⁻¹ for NH⁺) .

- Solubility : Determine experimentally in PBS (pH 7.4) and DMSO. Typical solubility ranges:

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS | 5–10 |

| DMSO | ≥50 |

- Use sonication (30 min, 25°C) to enhance dissolution .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Receptor Binding : Perform radioligand displacement assays (e.g., 5-HT₁A, σ receptors) using rat brain homogenates. IC₅₀ values <10 µM suggest significant affinity .

- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (48 hr exposure, 1–100 µM). EC₅₀ >50 µM indicates low toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

- Variables to Assess :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ion concentrations (Mg²⁺ modulates GPCR binding) .

- Compound Purity : Impurities >5% (e.g., unreacted piperazine) may skew results. Validate via LC-MS .

- Statistical Approach : Use meta-analysis (e.g., Forest plots) to aggregate data from ≥3 independent studies. Apply Cohen’s d to quantify effect size discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

- Process Improvements :

- Catalysis : Replace K₂CO₃ with Cs₂CO₃ to enhance alkylation efficiency (yield increases from 65% to 85%) .

- Temperature Control : Maintain 70±2°C during alkylation to suppress propargylamine byproducts .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Analog Library : Synthesize derivatives with:

- Alkyne Modifications : Replace 2-methylbut-3-yn-2-yl with cyclopropylethynyl or phenylacetylene .

- Piperazine Substitutions : Introduce methyl or chloro groups at the 4-position .

- Activity Testing : Compare binding affinity (e.g., Ki for σ receptors) and logP (via shake-flask method) to correlate hydrophobicity with activity .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Molecular Docking : Use AutoDock Vina with σ receptor X-ray structures (PDB: 6DK1). Focus on piperazine-alkyne interactions in the hydrophobic binding pocket .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Stability Testing :

| Condition | Degradation (30 days) |

|---|---|

| 25°C, dry | <2% |

| 40°C, 75% RH | 15% |

- Degradation products identified via LC-MS include hydrolyzed alkyne derivatives. Store desiccated at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.